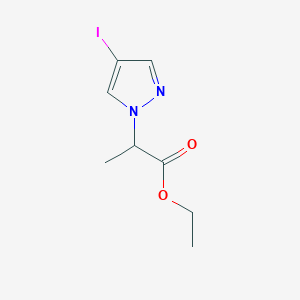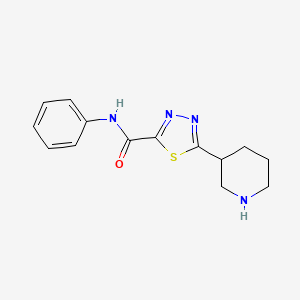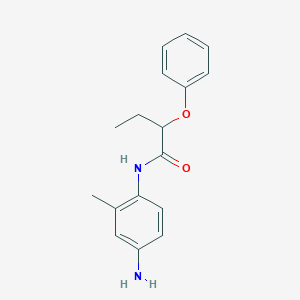
N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide
Übersicht
Beschreibung
N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide, also known as 4-amino-2-methylphenoxybutanamide, is a synthetic compound used in various scientific research applications. It is a white powder and has an empirical formula of C11H18N2O2. 4-amino-2-methylphenoxybutanamide is a potent agonist of the metabotropic glutamate receptor 2 (mGluR2) and has been used in a variety of studies to investigate the structure and function of mGluR2 in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Pain-Attenuating Properties
Research demonstrates that derivatives of N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide, specifically primary amino acid derivatives (PAADs), exhibit significant activities in anticonvulsant models and neuropathic pain models. These derivatives outperform conventional drugs like phenobarbital and phenytoin in efficacy. Electron-withdrawing groups at specific sites in the molecular structure retain activity, while electron-donating groups lead to a loss of activity. The incorporation of specific groups, like 3-fluorobenzyloxy or 3-fluorophenoxymethyl, has been shown to improve the activity of these compounds (King et al., 2011).
Antitumor Properties
2-(4-Aminophenyl)benzothiazoles, structurally related to N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide, demonstrate potent and selective antitumor properties. They show activity against carcinoma cells by depleting these compounds from nutrient media. Sensitive tumor cells form DNA adducts in response to these compounds. The generation of these adducts distinguishes sensitive tumors from resistant ones, making these compounds potentially useful in targeted cancer therapy (Leong et al., 2003).
Inhibition of Met Kinase Superfamily
Another application of derivatives similar to N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide is in the inhibition of the Met kinase superfamily. These compounds show promise in cancer treatment, particularly for tumors that depend on Met signaling. For example, the compound BMS-777607, a selective and orally efficacious inhibitor of the Met kinase superfamily, has been advanced into phase I clinical trials due to its excellent efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-phenoxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-15-10-9-13(18)11-12(15)2/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLRBYHHZYCHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)N)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



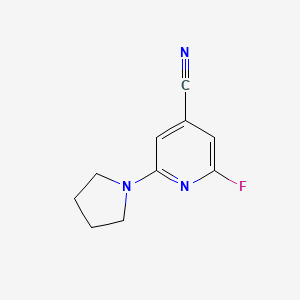
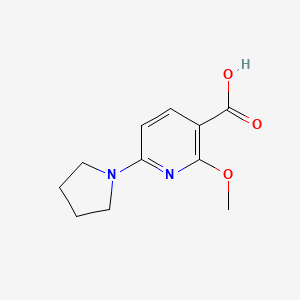
![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)
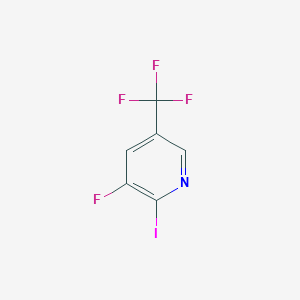
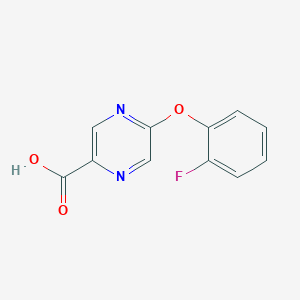
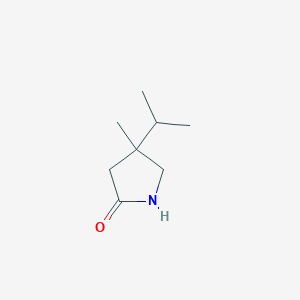
![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)
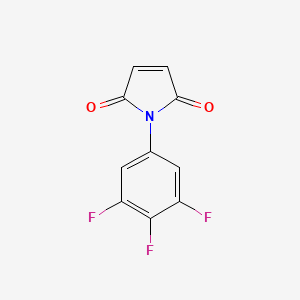
![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)
![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)
![3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1391186.png)
